molecular formula C12H23NO3 B6609197 tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate CAS No. 2354064-07-4

tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate

Cat. No.: B6609197
CAS No.: 2354064-07-4
M. Wt: 229.32 g/mol
InChI Key: PQVLPUSOYSGAAB-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a cyclopropyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate typically involves multiple steps

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate exerts its effects depends on its interaction with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the cyclopropyl and hydroxypropan-2-yl groups.

    Cyclopropylmethyl carbamate: Similar structure but without the tert-butyl group.

    Hydroxypropan-2-yl carbamate: Lacks the cyclopropyl group but has similar functional groups.

Uniqueness: tert-Butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-10(2,3)16-9(14)13-8-12(6-7-12)11(4,5)15/h15H,6-8H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVLPUSOYSGAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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